molecular formula C9H17NO B1195688 Octyl isocyanate CAS No. 3158-26-7

Octyl isocyanate

Cat. No. B1195688
CAS RN: 3158-26-7
M. Wt: 155.24 g/mol
InChI Key: DYQFCTCUULUMTQ-UHFFFAOYSA-N
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Patent
US05298651

Procedure details

A Fischer-Porter bottle was charged with 0.65 g (5 mmol) of octyl amine, 1.17 g of P1 -tBu (5 mmol), 1 02 g (10 mmol) of triethylamine, 25 mL of acetonitrile and 154 mg (1 mmol) of biphenyl as an internal standard. The bottle was pressurized to 80 psig with carbon dioxide and the solution was stirred for 30 min. at room temperature. A second Fischer-Porter bottle was charged with 0.71 g (5 mmol) of phosphorus pentoxide, and 25 mL of acetonitrile then pressurized to 80 psig with CO2. The carbamate solution was added rapidly to the P2O5 suspension at room temperature causing the P2O5 to dissolve. An aliquot taken after three minutes gave a 22% yield of octyl isocyanate by G.C. analysis. The reaction was monitored for a total of 18 hrs during which time the yield of octyl isocyanate increased to a maximum of 27% (1 hr) and then steadily decreased with formation of the symmetric urea.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
P1
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
154 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.71 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
22%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(N(CC)CC)C.C1(C2C=CC=CC=2)C=CC=CC=1.[C:29](=O)=[O:30].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C(=O)([O-])N>C(#N)C>[CH2:1]([N:9]=[C:29]=[O:30])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
C(CCCCCCC)N
Name
P1
Quantity
1.17 g
Type
reactant
Smiles
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
154 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0.71 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 30 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
WAIT
Type
WAIT
Details
An aliquot taken after three minutes
Duration
3 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCCC)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.